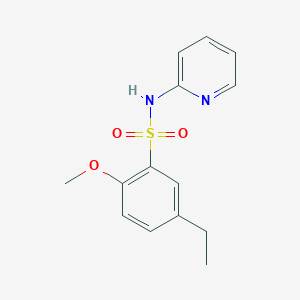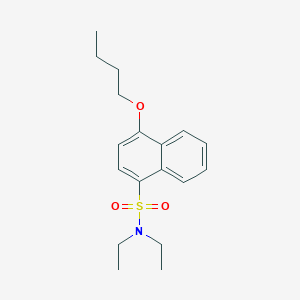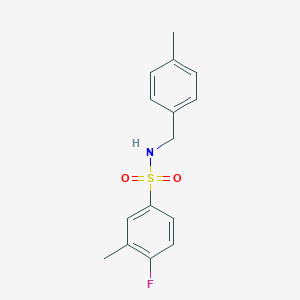
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to a class of drugs known as protein kinase inhibitors, which have been shown to be effective in blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide works by selectively targeting and inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are critical for the survival and proliferation of cancer cells, and blocking their activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is its high potency and selectivity for BTK and ITK enzymes, which makes it an effective and targeted therapy for cancer. However, like all drugs, it has some limitations. One of the main challenges is the development of drug resistance, which can occur over time as cancer cells adapt to the drug. Additionally, 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide may have some off-target effects on other enzymes, which could lead to unwanted side effects.
Direcciones Futuras
There are a number of future directions for research on 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide and other BTK inhibitors. One area of interest is the development of combination therapies that incorporate 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide with other cancer treatments, such as immunotherapy or targeted therapies. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide treatment. Finally, there is ongoing research into the development of new and improved BTK inhibitors with even greater potency and selectivity.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide involves several steps, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with furan-2-methanol, followed by the reaction with an amine to form the final product. The process is carried out under carefully controlled conditions to ensure the purity and potency of the drug.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of cancer cells. It has been shown to be effective in a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propiedades
Fórmula molecular |
C12H11Cl2NO3S |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
Clave InChI |
LECXUYNGESBTQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)



![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

